![molecular formula C8H7N3O B2410308 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 78109-26-9](/img/structure/B2410308.png)

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

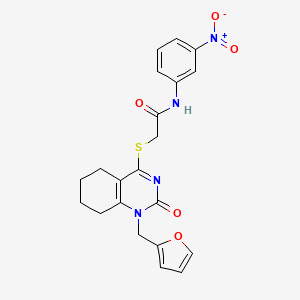

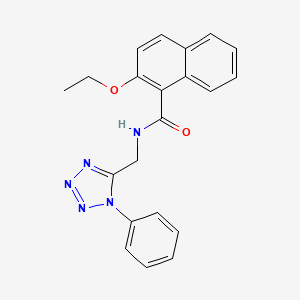

“1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone” is a chemical compound with a molecular weight of 161.16 . It is a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Recent advances have been made in synthetic methods to illustrate its reactivity and multifarious biological activity . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives has been developed based on the click chemistry approach .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown diverse reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Imidazo[1,2-a]pyrazine compounds are integral in diverse synthetic processes. A method for constructing the imidazo[1,2-a]pyrazinone core, pivotal in organic synthesis, uses iodine-mediated intramolecular heteroannulation. This approach facilitates the creation of densely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes and (aminomethyl)imidazo[1,2-a]pyrazinones (Mishra et al., 2013).

Biological Applications

- Imidazo[1,2-a]pyrazines are versatile scaffolds in drug development, demonstrating a broad spectrum of biological activities. Their reactivity and multifarious biological applications, particularly in medicinal chemistry, are well-documented (Goel, Luxami, & Paul, 2015).

- Derivatives of imidazo[1,2-a]pyrazin-6-yl ethan-1-amine exhibit notable antibacterial properties, expanding their potential use in antimicrobial applications (Prasad, 2021).

Anticancer and Antitumor Potential

- Certain Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone have been synthesized and screened for their antibacterial activity, indicating potential use in developing new cancer treatments (Patel, Patel, Chaudhari, & Sen, 2011).

- Imidazo[1,2-a]pyrazine derivatives have shown antifungal activity against strains of Candida, pointing to their relevance in antifungal drug development (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

- An imidazo[1,2-a]pyrazine core has been utilized in the discovery of a potent inhibitor of Aurora kinases, showcasing significant potential in cancer therapy (Yu et al., 2010).

Luminescence and Bioassay Applications

- Imidazo[1,2-a]pyrazin-3(7H)-one compounds exhibit luminescent properties, which are significant in bioluminescence and chemiluminescence studies. These properties enable their use in bioassays and other biological studies (Teranishi, 2007).

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with thePI3K-Akt-mTOR signaling pathway , a frequently activated signal transduction pathway in human malignancies. This pathway plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

It’s suggested that similar compounds may inhibit thePI3K-Akt-mTOR signaling pathway , thereby potentially suppressing tumor growth and proliferation .

Biochemical Pathways

Given its potential interaction with thePI3K-Akt-mTOR signaling pathway , it may influence various downstream effects related to cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetic properties of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone include:

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

- Log Kp (skin permeation) : -6.78 cm/s

- Lipophilicity Log Po/w (iLOGP) : 1.53

- Water Solubility : Very soluble

These properties suggest that the compound has a high bioavailability and can cross the blood-brain barrier .

Result of Action

Related compounds have shown significant in vitro and in vivo anti-tumoral activities , suggesting that this compound may have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

1-imidazo[1,2-a]pyrazin-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDVLCJBSKMBHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)